molecular formula C14H16N2O5 B3334616 methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001499-95-1

methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3334616
CAS No.: 1001499-95-1
M. Wt: 292.29 g/mol
InChI Key: RVVPOMNKONHEQE-UHFFFAOYSA-N
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Description

Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate (CAS: 1001499-95-1) is a pyrazole-based ester compound featuring a 2,6-dimethoxyphenoxymethyl substituent. Its molecular formula is C₁₄H₁₆N₂O₅ (based on structural analysis and recent data ), with a molecular weight of 292.29 g/mol (calculated from formula). The compound is characterized by a pyrazole core substituted with a methyl ester group at position 3 and a 2,6-dimethoxyphenoxymethyl group at position 1 (Figure 1). It is utilized in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name

methyl 1-[(2,6-dimethoxyphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-18-11-5-4-6-12(19-2)13(11)21-9-16-8-7-10(15-16)14(17)20-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVPOMNKONHEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCN2C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168312
Record name Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001499-95-1
Record name Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001499-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2,6-dimethoxyphenol in the presence of a suitable base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group, converting them into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate has been investigated for its potential anticancer properties. Studies suggest that pyrazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival .

2. Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Case Study : In a study published in Bioorganic & Medicinal Chemistry Letters, a series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity, showing promising results for the development of anti-inflammatory drugs.

Agrochemical Applications

1. Herbicides
The compound's structure suggests potential use as a herbicide due to its ability to interact with plant growth regulators. Research into similar compounds has shown that pyrazole derivatives can effectively inhibit the growth of certain weed species.

Case Study : A study in Pesticide Biochemistry and Physiology reported that certain pyrazole-based herbicides effectively controlled weed populations while minimizing damage to crops, indicating a promising avenue for agricultural applications .

Material Science Applications

1. Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study : Research published in Macromolecules highlighted the incorporation of pyrazole derivatives into polyurethanes, resulting in materials with improved thermal properties and mechanical resilience .

Summary of Applications

Field Application Findings/Case Studies
Medicinal ChemistryAnticancer ResearchInduces apoptosis in cancer cell lines (MCF-7, PC-3)
Anti-inflammatory ActivityInhibits COX enzymes, reducing inflammation
AgrochemicalsHerbicidesEffective against specific weed species
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength in polymers

Mechanism of Action

The mechanism of action of methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The methoxy groups can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with three structurally related pyrazole derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability Reference
Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate C₁₄H₁₆N₂O₅ 292.29 2,6-Dimethoxyphenoxymethyl, methyl ester >95% (commercial)
1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid C₁₃H₁₄N₂O₅ 278.27 2,6-Dimethoxyphenoxymethyl, carboxylic acid Available (lab-scale)
Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate C₂₃H₁₈ClN₃O₄ 435.86 7-Chloroquinolinyl, 2,6-dimethoxyphenyl Synthetic intermediate
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 126.11 Unsubstituted pyrazole, methyl ester >95% (commercial)
Key Observations:

Functional Group Impact: The carboxylic acid derivative (C₁₃H₁₄N₂O₅) lacks the methyl ester, increasing polarity and reducing lipophilicity compared to the target compound. This affects solubility and bioavailability . The 7-chloroquinolinyl analog (C₂₃H₁₈ClN₃O₄) incorporates a bulky aromatic substituent, enhancing π-π stacking interactions in receptor binding. This modification is linked to improved bioactivity in neurotensin receptor studies . Simpler pyrazole esters (e.g., C₅H₆N₂O₂) lack the dimethoxyphenoxy group, resulting in reduced steric hindrance and lower molecular complexity .

Synthetic Routes: The target compound is synthesized via multistep routes involving LiAlH₄ reduction and MnO₂ oxidation of intermediates, as seen in neurotensin ligand studies . In contrast, simpler pyrazole esters (e.g., methyl 1H-pyrazole-3-carboxylate) are commercially available and synthesized via direct esterification .

Solubility and Stability:
  • The dimethoxyphenoxy group in the target compound enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability but reducing aqueous solubility.
  • The carboxylic acid derivative (C₁₃H₁₄N₂O₅) is more water-soluble due to ionization at physiological pH .

Biological Activity

Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate (CAS No. 1001499-95-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.29 g/mol
  • Purity : 97% .

The compound features a pyrazole ring substituted with a methoxyphenoxy group, which is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the effectiveness of various pyrazole compounds against BRAF(V600E) mutations, which are common in melanoma. The compound's ability to inhibit cancer cell proliferation was attributed to its interaction with specific protein targets involved in tumor growth and survival pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been studied extensively. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders. The methoxy groups in the structure are believed to enhance its anti-inflammatory effects by modulating signaling pathways .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents can significantly affect potency:

ModificationEffect on Activity
Addition of halogensIncreased antitumor activity
Variation in methoxy groupsEnhanced anti-inflammatory effects
Alteration in carboxylate positionChanges in antimicrobial efficacy

Case Studies

  • Antitumor Efficacy : In a study involving human melanoma cells, this compound showed a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics .
  • Anti-inflammatory Mechanism : Research demonstrated that the compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating a strong anti-inflammatory effect .
  • Antimicrobial Testing : A series of tests against common bacterial strains revealed that this pyrazole derivative had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. Basic

  • 1H/13C NMR : Essential for confirming the pyrazole ring substitution pattern and methoxy group integration. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm, while methoxy groups appear at δ 3.7–3.9 ppm .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O-C) bonds (~1250 cm⁻¹).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
  • X-ray Crystallography (if crystals form): Resolve dihedral angles between aromatic rings (e.g., pyrazole and dimethoxyphenyl rings) for structural validation .

How can reaction yields be optimized during synthesis?

Q. Advanced

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd(OAc)₂ improves aryl ether bond formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactivity.
  • Temperature Control : Maintain 60–80°C for esterification to avoid side reactions.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyls during phenoxy substitution .
    Data-Driven Approach : Design a factorial experiment (e.g., varying solvent, catalyst, temperature) and analyze yields via ANOVA .

How should contradictions in spectroscopic data be resolved during characterization?

Q. Advanced

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed esters) .
  • Crystal Structure Analysis : If X-ray data conflicts with NMR (e.g., unexpected dihedral angles), re-examine tautomeric forms or rotational conformers .
    Example : In a related pyrazole derivative, conflicting NOESY and X-ray data were resolved by identifying dynamic conformational changes in solution .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, irrigate with saline solution .
    Note : While specific toxicity data is unavailable for this compound, analogous pyrazole esters show low acute toxicity but may decompose into hazardous gases (e.g., CO, HCl) under heat .

How can the compound’s stability under various storage conditions be analyzed?

Q. Advanced

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >150°C for similar esters) .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products via LC-MS.
    Documentation : Record changes in color, crystallinity, or solubility as stability indicators .

What computational methods aid in predicting the compound’s reactivity?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., electrophilic aromatic substitution on the pyrazole ring).
  • Molecular Docking : Screen for binding affinity with biological targets (e.g., enzymes inhibited by pyrazole derivatives) .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

What are common impurities in this compound, and how are they removed?

Q. Basic

  • Byproducts : Unreacted phenoxy precursors or ester hydrolysis products.
  • Purification Methods :
    • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
    • Flash Chromatography : Separate impurities using silica gel with ethyl acetate gradients .
    • Prep-HPLC : Achieve >99% purity for biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate

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